(S)-2-Chloro-4-(1-amino)ethylpyridine hydrochloride
Overview
Description
(S)-2-Chloro-4-(1-amino)ethylpyridine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a chloro group at the second position and an aminoethyl group at the fourth position of the pyridine ring. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Chloro-4-(1-amino)ethylpyridine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-chloropyridine.
Amination: The 2-chloropyridine undergoes a nucleophilic substitution reaction with an appropriate amine to introduce the aminoethyl group at the fourth position.
Resolution: The resulting racemic mixture is then resolved to obtain the (S)-enantiomer.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in the synthesis include methanol, ethanol, and water, and the reactions are typically carried out under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions: (S)-2-Chloro-4-(1-amino)ethylpyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 2-hydroxy-4-(1-amino)ethylpyridine.
Substitution: The chloro group can be substituted with other nucleophiles, such as thiols, amines, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium thiolate or ammonia under basic conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: 2-Hydroxy-4-(1-amino)ethylpyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-2-Chloro-4-(1-amino)ethylpyridine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-2-Chloro-4-(1-amino)ethylpyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds with active sites, while the chloro group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
2-Chloro-4-(1-amino)ethylpyridine: The non-enantiomeric form of the compound.
2-Hydroxy-4-(1-amino)ethylpyridine: A derivative where the chloro group is replaced by a hydroxyl group.
2-Chloro-4-(1-amino)ethylpyridine nitrate: A nitrate salt form of the compound.
Uniqueness: (S)-2-Chloro-4-(1-amino)ethylpyridine hydrochloride is unique due to its specific stereochemistry, which can result in different biological activities compared to its racemic or other derivative forms. The presence of the chloro group also imparts distinct chemical reactivity, making it a valuable intermediate in various synthetic pathways.
Properties
IUPAC Name |
(1S)-1-(2-chloropyridin-4-yl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2.ClH/c1-5(9)6-2-3-10-7(8)4-6;/h2-5H,9H2,1H3;1H/t5-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIRAZLZJASSCKS-JEDNCBNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NC=C1)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=NC=C1)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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